N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide
Overview
Description
N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding amidoxime, which is then cyclized to form the oxadiazole ring.
Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the oxadiazole intermediate is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Introduction of the ethyl and methyl groups: The final step involves the alkylation of the intermediate compound with ethyl and methyl halides under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the furan or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted furan or oxadiazole derivatives.
Scientific Research Applications
N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide can be compared with other similar compounds, such as:
N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: This compound also contains an ethyl group and a heterocyclic ring but differs in its overall structure and functional groups.
2-Propenoic acid, 3-phenyl-, methyl ester: This compound contains a phenyl group and an ester functional group but lacks the oxadiazole and furan rings.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain the oxadiazole ring but differ in the other substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-20(17(21)14-9-10-22-12(14)2)11-15-18-16(19-23-15)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMLLNUNOXJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=C(OC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323209 | |
Record name | N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878432-37-2 | |
Record name | N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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